(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one - 163380-15-2

(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

Catalog Number: EVT-3459872
CAS Number: 163380-15-2
Molecular Formula: C31H27F2NO3
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several approaches have been explored for the synthesis of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one. One commonly employed method involves a multi-step process starting with (3R,4S)-4-((4-benzyloxy)phenyl)-l-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone. This starting material undergoes a stereoselective reduction using borane/dimethylsulfide and a chiral reducing agent like (R)-MeCBS. [, ] Other synthetic strategies employ different starting materials and reaction conditions, but they all aim for the stereoselective formation of the desired (R)-hydroxypropyl side chain. []

Molecular Structure Analysis

The stereochemistry of the chiral centers at positions 3 and 4 on the azetidinone ring and the (R)-configuration of the hydroxyl group in the side chain are crucial for its biological activity and subsequent conversion to Ezetimibe. [, , ]

Chemical Reactions Analysis

The primary chemical reaction involving (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one is its conversion to Ezetimibe. This transformation typically involves a catalytic hydrogenation step to remove the benzyl protecting group from the 4-hydroxyphenyl substituent. [] Various catalysts like palladium on carbon (Pd/C) can be employed for this deprotection reaction. []

Mechanism of Action

The mechanism of action of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one itself has not been extensively studied. Its primary relevance lies in its role as a synthetic intermediate for Ezetimibe. The mechanism of action for Ezetimibe involves the inhibition of cholesterol absorption in the small intestine, but this activity is not directly attributed to the intermediate itself. [, ]

Applications

The main application of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one is its use as a key intermediate in the synthesis of Ezetimibe. This drug finds widespread use in treating hypercholesterolemia by inhibiting cholesterol absorption. [] The development of efficient and stereoselective synthetic routes for this intermediate is crucial for the cost-effective production of Ezetimibe. [, ]

(3R,4S)-4-((4-Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone

Compound Description: This compound serves as a crucial intermediate in the synthesis of Ezetimibe. It features an enantiomeric purity of at least 97.5% and a chemical purity of at least 97% []. Research highlights processes for its preparation, primarily from a compound designated as “Compound 1” []. This preparation often aims to achieve a specific crystalline form, “Compound 2a-Form 01,” which is further utilized in Ezetimibe synthesis [].

Ezetimibe

Compound Description: Ezetimibe, chemically known as (3R,4S)-1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, is a cholesterol-lowering drug that inhibits cholesterol absorption in the small intestine [, ]. It's the first in its class of cholesterol absorption inhibitors and is used to treat primary hypercholesterolemia []. Ezetimibe undergoes extensive metabolism, primarily through glucuronidation, and its major circulating metabolite is SCH 60663, the phenolic glucuronide conjugate [].

SCH 60663

Compound Description: SCH 60663 is the major circulating metabolite of Ezetimibe in humans [, ]. It is the phenolic glucuronide conjugate of Ezetimibe, formed through glucuronidation by human liver and intestinal UDP-glucuronosyltransferase (UGT) enzymes [].

(3R,4S)-4-(4-Hydroxyprotected-phenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one

Compound Description: This compound serves as a general structure encompassing various protected forms of (3R,4S)-4-(4-hydroxyphenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one, a key intermediate in the synthesis of Ezetimibe and related compounds []. The “P” in the structure represents a generic hydroxyl protecting group, such as benzyl, which can vary depending on the specific synthetic route [].

1-(4-Fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(R)-(4-hydroxypropyl)-2-azetidine ketone

Compound Description: This compound is recognized as a significant impurity found in crude Ezetimibe. It's crucial for impurity detection, quantification, and qualitative analysis to ensure the quality of Ezetimibe [].

Properties

CAS Number

163380-15-2

Product Name

(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one

Molecular Formula

C31H27F2NO3

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29-,30-/m1/s1

InChI Key

KEYVFYMGVLFXQK-IDZRBWSNSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@H](C5=CC=C(C=C5)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.